Histatin-5

Description

Origin and Context of Histatin-5

This compound's presence in biological systems is intrinsically linked to its biosynthesis within salivary glands and its subsequent secretion into the oral environment. Its formation involves specific processing steps from a larger precursor protein.

This compound is not a primary gene product but rather arises from the post-translational proteolytic processing of a larger precursor protein, Histatin 3. Histatins 1 and 3 are encoded by distinct genes, HTN1 and HTN3, respectively. This compound is generated through multiple proteolytic cleavage events acting upon Histatin 3 plos.orghilarispublisher.com. This processing results in a peptide significantly shorter than its precursor. Some research indicates that Histatin 5 is formed alongside Histatin 8 through the cleavage of Histatin 3 iscabiochemicals.com. While Histatin-1 undergoes post-translational phosphorylation at a serine residue, this modification is absent in Histatin-3 and this compound, suggesting a specificity of salivary gland kinases for Histatin-1 mdpi.com. Cleavages within Histatin-1 can also yield other histatin variants, such as histatin-11 and histatin-12 mdpi.com.

This compound is synthesized and secreted by the acinar cells of the major salivary glands: the parotid, submandibular, and sublingual glands mdpi.complos.org. Following synthesis, it is released into saliva, where it is a natural component mdpi.com. Salivary histatins are present in the saliva of humans and certain higher primates core.ac.uk. The concentration of total histatins in saliva can range from 50 to 425 μM mdpi.comcore.ac.uk, or approximately 14–47 μg/ml in healthy adults hilarispublisher.com. This compound is considered a major component of total salivary histatins, with estimated concentrations in whole saliva ranging from 15 to 30 μM nih.gov. The parotid gland is a primary source of this compound secretion nih.gov. However, the concentration of this compound in expectorated saliva can be influenced by factors such as adsorption to oral structures nih.gov. Studies have also indicated that systemic conditions, such as SARS-CoV-2 infection, can compromise the production of salivary this compound plos.org.

Comparative Analysis of Histatin Family Members and Distinctive Characteristics of this compound

The histatin family comprises a group of small, cationic peptides characterized by a high content of histidine residues mdpi.comcore.ac.uk. Among the family, Histatins 1, 3, and 5 are considered the most prominent members mdpi.comcore.ac.uk. These peptides possess linear structures mdpi.com. They differ in length: Histatin 1 contains 38 amino acids, Histatin 3 has 32, and Histatin 5 consists of 24 amino acids mdpi.comcore.ac.uk. Notably, the initial 22 amino acid residues of Histatin 1 and Histatin 3 share an identical sequence core.ac.uk.

A key distinguishing feature of this compound is its origin as a proteolytic fragment of Histatin 3 plos.orghilarispublisher.comiscabiochemicals.commdpi.comcore.ac.uknih.govasm.org. While other histatins contribute to oral defense, this compound is particularly recognized for possessing the most potent antifungal activity within the family, especially against Candida albicans plos.orgmdpi.comnih.govasm.org.

In terms of structure, this compound adopts a random conformation in aqueous solutions but can form α-helices in non-aqueous environments mdpi.com. These α-helices are described as only slightly amphipathic mdpi.com. Research indicates that the antifungal activity of this compound is largely attributed to its C-terminal region mdpi.com. A smaller fragment, P-113, derived from this compound and comprising 12 amino acids, has been shown to retain anticandidal activity comparable to the full-length peptide mdpi.comasm.org. The presence of histidine residues is considered essential for the candidacidal function of this compound mdpi.com. Unlike some classical antimicrobial peptides that function via pore formation, this compound's mechanism involves targeting intracellular components of fungal cells plos.orgnih.gov. Its action is initiated by binding to proteins on the C. albicans cell wall, such as Ssa1/2, followed by energy-dependent uptake into the cell via fungal polyamine transporters mdpi.comnih.govnih.gov.

Here is a comparison of the major histatin family members:

| Histatin | Number of Amino Acids | Origin/Relationship | Primary Functions |

| Histatin 1 | 38 | Gene product (HTN1) | Antimicrobial, enamel pellicle formation asm.org |

| Histatin 3 | 32 | Gene product (HTN3) | Precursor to this compound, antimicrobial hilarispublisher.comasm.org |

| Histatin 5 | 24 | Proteolytic fragment of Hst 3 | Potent antifungal activity (especially vs C. albicans), antibacterial plos.orgiscabiochemicals.commdpi.comnih.govasm.org |

Below is a table summarizing the typical concentration ranges of total histatins in human saliva:

| Source of Saliva | Concentration Range (μM) | Concentration Range (μg/ml) |

| Whole Saliva | 15 - 30 (Histatin 5) nih.gov | 14 - 47 (Total Histatins) hilarispublisher.com |

| Unstimulated Parotid | - | ~53 (Total Histatins) nih.gov |

| Saliva (General) | 50 - 425 (Total Histatins) mdpi.comcore.ac.uk | - |

Properties

IUPAC Name |

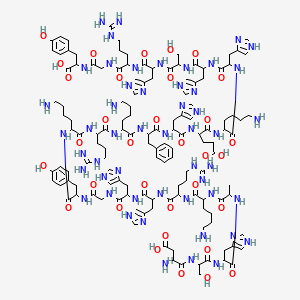

4-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[6-amino-1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXBMTJGDUPBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H195N51O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3036.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biological Significance and Multifaceted Roles of Histatin 5

Maintenance of Oral Homeostasis and Contributions to Innate Immune Defense

Histatin-5 is considered a vital component of the innate immune system within the oral cavity, contributing significantly to the maintenance of oral homeostasis. wikipedia.orgplos.org Its involvement in antimicrobial activities provides a first line of defense against various microbial species that inhabit the mouth. wikipedia.orgplos.org Notably, this compound exhibits potent antifungal activity, particularly against Candida albicans, an opportunistic fungal pathogen commonly found in the oral cavity. plos.orgasm.orgnih.gov While C. albicans is a commensal organism, changes in the oral microenvironment can lead to its proliferation and cause oral candidiasis (thrush). plos.org this compound plays a central role in keeping Candida in its commensal state. plos.org

The mechanism by which this compound exerts its antifungal effects against C. albicans is distinct from that of some other antimicrobial peptides. Rather than primarily forming pores or causing membrane lysis, this compound's targets are largely intracellular. nih.gov Research indicates that this compound binds to specific proteins, such as Ssa1 and Ssa2, on the fungal cell wall and is then internalized through fungal polyamine transporters in an energy-dependent process. asm.orgnih.gov Once inside the fungal cell, this compound disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and inhibiting mitochondrial respiration. wikipedia.orgasm.orgmdpi.com This disruption ultimately contributes to fungal cell death through mechanisms that may involve volume dysregulation and ion imbalance triggered by osmotic stress. nih.gov

Studies have reported minimum inhibitory concentration (MIC) values for this compound against certain C. albicans species, typically in the range of 8–16 µg/mL. mdpi.com Beyond C. albicans, this compound has demonstrated activity against other medically important Candida species, including Candida glabrata, Candida krusei, Candida parapsilosis, and Candida tropicalis, as well as other pathogens like Cryptococcus neoformans and Aspergillus fumigatus. wikipedia.orgnih.govmdpi.com It has also shown inhibitory effects against strains of Candida auris and some multi-drug-resistant bacteria such as Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumanii, and Pseudomonas aeruginosa. mdpi.com

However, it is worth noting that under certain in vitro conditions characteristic of human saliva, this compound did not demonstrate killing activity against several streptococcal species that are normal inhabitants of the oral cavity and oropharynx. acs.org This suggests that its activity can be influenced by the specific environmental conditions.

Research findings related to the antifungal activity of this compound against C. albicans often involve determining the minimum inhibitory concentration (MIC). While specific detailed data tables were not consistently available across all search results, the reported MIC range provides an indication of its potency.

| Microorganism Species | Reported MIC Range (µg/mL) |

| Candida albicans | 8–16 |

| Candida kefyr | 10-20 |

| Candida krusei | 10-20 |

| Candida parapsilosis | 10-20 |

| Cryptococcus neoformans | 5-6 |

| Aspergillus fumigatus | 5-6 |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Participation in Epithelial Re-epithelialization and Wound Healing Processes

Beyond its antimicrobial functions, this compound has also been implicated in promoting epithelial re-epithelialization and contributing to wound healing processes. wikipedia.orgsci-hub.se Wound healing is a complex physiological process involving the coordinated interaction of various cell types, including epithelial cells, fibroblasts, and endothelial cells. sci-hub.se Histatins, including this compound, have shown biological effects that can influence this process. sci-hub.se

Studies have demonstrated that this compound can promote the migration of epithelial cells and fibroblasts, which are crucial steps in wound closure and tissue regeneration. sci-hub.seresearchgate.net Research using in vitro scratch experiments on corneal tissue has shown that histatins can enhance wound healing by increasing epithelial cell migration and extension. sci-hub.se Analysis of single epithelial cell migration paths indicated a significantly shortened migration path and an increased migration rate after the application of histatins. sci-hub.se

While Histatin 1 was initially considered to have stronger wound healing properties compared to this compound, more recent research has described robust wound healing properties for this compound as well. nih.govresearchgate.netnih.gov Studies utilizing human corneal epithelial (HCE) cells, HeLa cells, and MCF-7 cells in reduced serum conditions have shown that this compound application led to statistically significant improvement in scratch closure rates compared to untreated controls. nih.gov

Further investigation into the mechanism of this compound's wound healing activity has identified a functional domain necessary and sufficient for promoting wound healing. nih.govresearchgate.netnih.gov Studies involving truncated versions of this compound revealed that the C-terminal SHRGY residues were essential for enhanced cell migration. nih.gov Truncated peptides lacking this sequence did not show a significant increase in wound closure rates. nih.gov

In addition to promoting cell migration, this compound has been shown to enhance cell spreading in HCE cells, as indicated by a statistically significant increase in cell surface area after application compared to controls. nih.gov Visualization of the cell actin skeleton also supported these findings. nih.gov

Animal models have further corroborated the wound healing effects of this compound. Topical application of this compound significantly increased wound healing rates in a murine model of corneal epithelial injury compared to control groups. arvojournals.org Histological analysis of wounded corneas in this model demonstrated reductions in corneal wound size in the this compound treated condition. arvojournals.org

| Cell Type Used in In Vitro Studies | Effect of this compound Application |

| Human Corneal Epithelial (HCE) cells | Increased cell migration, enhanced cell spreading, improved scratch closure rates. nih.gov |

| HeLa cells | Improved scratch closure rates. nih.gov |

| MCF-7 cells | Improved scratch closure rates. nih.gov |

| Murine corneal epithelial cells | Increased wound healing rates, reduced wound size. arvojournals.org |

Immunomodulatory Activities Beyond Direct Antimicrobial Effects

Beyond its direct antimicrobial actions, this compound also exhibits immunomodulatory activities, contributing to the complex interplay between the host immune system and the oral microbiota. nih.govmdpi.com These activities extend beyond simply killing pathogens and involve influencing the host immune response.

While the precise mechanisms of this compound's immunomodulatory effects are still being actively researched, studies suggest that it can interact with components of the immune system and modulate inflammatory responses. For instance, some research indicates that antimicrobial peptides, including histatins, can interact with HMGB-1, a protein involved in inflammation, potentially enhancing protective capabilities and reducing inflammation associated with bacterial infections. researchgate.net

Furthermore, the presence of high levels of this compound in the saliva of patients with periodontal and oral fungal infections suggests a physiological response of the human body against these infections. mdpi.com This elevated presence may reflect an attempt by the innate immune system, utilizing this compound, to control the microbial burden and modulate the local immune environment.

Recent studies have also explored the implications of factors affecting this compound production on oral immunity. For example, research investigating the impact of SARS-CoV-2 infection on salivary glands, where histatins are produced, demonstrated decreased expression of histatin genes in salivary glands from COVID-19 autopsies. plos.org Co-localization studies showed reduced or minimal presence of histatin in acinar cells with replicating viruses. plos.org This decrease in salivary this compound levels in SARS-CoV-2 infected subjects was concomitant with an enhanced prevalence of C. albicans. plos.org Analysis of samples indicated that the decrease in this compound might be reversible in mild-moderate disease. plos.org Importantly, salivary cytokine profiling in this study demonstrated correlations between the activation of the Th17 inflammatory pathway, changes in this compound concentrations, and subsequent clearance of C. albicans in a heavily colonized subject. plos.org This highlights a potential link between this compound, specific inflammatory pathways, and the control of fungal populations in the oral cavity.

These findings collectively suggest that this compound is not merely an antimicrobial agent but also participates in modulating the host immune response, contributing to the maintenance of oral health through mechanisms that extend beyond direct pathogen killing.

Iii. Molecular Mechanisms of Antimicrobial Action of Histatin 5

Antifungal Candidacidal Mechanisms of Histatin-5

The antifungal activity of this compound against C. albicans is a well-researched area, revealing a complex mechanism that differs from classical pore-forming antimicrobial peptides asm.orgplos.org. This compound's mode of action involves initial interactions with the fungal cell surface, followed by energy-dependent uptake and subsequent disruption of vital intracellular processes asm.orgasm.org.

Cell Surface Interactions and Internalization Pathways in Fungal Cells

The candidacidal activity of this compound is initiated by its interaction with the C. albicans cell surface. This interaction is crucial for the subsequent internalization of the peptide into the fungal cell plos.org.

Identification of Fungal Cell Wall Binding Proteins (e.g., Ssa1/2)

This compound has been shown to bind to specific proteins located on the cell wall of C. albicans. Notably, the heat shock proteins Ssa1 and Ssa2 have been identified as cell-surface receptors for this compound plos.orgasm.orgbiorxiv.orgzggrkz.com. These proteins are part of the Hsp70 family and are present on the cell envelope of C. albicans plos.orgmdpi.com. Binding to Ssa1/2 is considered an energy-independent process that helps stabilize and localize this compound on the cell surface, potentially positioning it for transport into the cell asm.orgplos.orgmdpi.com. Studies using ssa1Δ and ssa2Δ mutant strains of C. albicans have demonstrated reduced killing by this compound compared to wild-type strains, highlighting the requirement of Ssa1 and Ssa2 proteins for its fungicidal activity uniprot.org.

Energy-Dependent Transporter-Mediated Uptake (e.g., Polyamine Transporters Dur3/Dur31)

Following its binding to cell surface proteins, this compound is transported into the cytoplasm of C. albicans through an energy-dependent process asm.orgasm.org. Research has identified fungal polyamine transporters, specifically Dur3 and Dur31, as the primary carriers responsible for this compound uptake asm.orgbiorxiv.orgzggrkz.comasm.orgplos.orgasm.org. This compound, being a cationic peptide, is likely recognized as a polyamine-like substrate by these transporters asm.orgasm.org. Studies using dur3Δ/Δ and dur31Δ/Δ deletion mutants of C. albicans have shown significantly decreased this compound uptake and reduced killing activity, underscoring the critical role of these transporters in the internalization and toxicity of the peptide biorxiv.orgasm.orgplos.org. While Dur3 appears to be the major transporter, Dur31 may play a role at higher this compound concentrations asm.org. The energy requirement for this uptake is supported by the observation that inhibiting cellular metabolism or respiration blocks the translocation of this compound into the cell plos.orgnih.gov.

Research Findings on Dur3 and Dur31 in this compound Uptake:

| C. albicans Strain | This compound Uptake | This compound Killing Activity | Reference |

|---|---|---|---|

| Wild-type | Normal | Susceptible | biorxiv.orgasm.orgplos.org |

| dur3Δ/Δ | Decreased | Reduced | biorxiv.orgasm.orgplos.org |

| dur31Δ/Δ | Decreased | Reduced | biorxiv.orgasm.orgplos.org |

Studies have also shown that expressing C. albicans DUR3 and DUR31 genes in the less susceptible Candida glabrata species increases its sensitivity to this compound, further emphasizing the importance of these transporters for this compound toxicity plos.org.

Localized Membrane Perturbation and Permeabilization Events

While this compound is largely understood to act on intracellular targets rather than causing widespread membrane lysis like some other antimicrobial peptides, there is evidence suggesting that it can induce localized membrane perturbations and permeabilization events upon binding to the cell surface plos.orgnih.gov. These localized disruptions may facilitate the rapid entry of the peptide into the cytoplasm plos.org. Studies using propidium (B1200493) iodide (PI), a membrane-impermeant dye, have indicated that this compound can induce membrane permeability, allowing PI influx uniprot.orgnih.govresearchgate.net. This permeabilization is not necessarily indicative of complete membrane breakdown but rather suggests the formation of transient or localized pores or changes in membrane integrity that allow the passage of molecules plos.orgnih.gov. The interaction with the membrane and subsequent permeabilization might be influenced by factors such as the presence of divalent ions like zinc, which have been shown to affect this compound's ability to induce membrane disruption biorxiv.orgnih.gov.

Intracellular Biological Targets and Downstream Effects in Fungi

Once inside the fungal cell, this compound exerts its candidacidal effects by targeting essential intracellular components and processes asm.orgasm.org.

Mitochondrial Dysfunction and Perturbation of Cellular Respiration

A key intracellular target of this compound is the mitochondrion plos.orgnih.govpnas.orgresearchgate.net. This compound has been shown to localize to the mitochondria within C. albicans cells asm.orgnih.govpnas.org. This mitochondrial targeting leads to the inhibition of cellular respiration in a dose and time-dependent manner asm.orgpnas.org. Studies using isolated C. albicans mitochondria have demonstrated that this compound can directly inhibit their respiratory activity asm.orgpnas.orgresearchgate.net. Furthermore, experiments with intact yeast cells have shown a strong correlation between this compound-induced inhibition of respiration and cell killing asm.orgpnas.org.

Research Findings on this compound and Respiration:

| Experiment Type | Observation | Correlation with Cell Killing | Reference |

|---|---|---|---|

| Isolated Mitochondria | Inhibition of respiration | Not directly assessed | asm.orgpnas.orgresearchgate.net |

| Intact C. albicans cells | Inhibition of cellular respiration | Strong correlation | asm.orgpnas.org |

The perturbation of mitochondrial function by this compound can lead to the generation of reactive oxygen species (ROS) pnas.orgasm.org. Increased ROS levels have been observed in C. albicans cells treated with this compound and are highly correlated with cell death pnas.org. This suggests that oxidative stress induced by mitochondrial dysfunction is a significant factor in this compound's candidacidal mechanism asm.orgpnas.org. Studies using respiratory-deficient mutants of C. albicans have further supported the importance of mitochondrial function for this compound activity, as these mutants exhibit resistance to killing by the peptide nih.gov.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

Studies have indicated that this compound can induce the generation of reactive oxygen species (ROS) inside C. albicans cells. nih.govresearchgate.netmdpi.comoup.complos.org This ROS production is considered a potential mechanism contributing to the peptide's killing activity. mdpi.comoup.comresearchgate.net The impairment of respiratory activity within the mitochondria is believed to lead to ROS production, potentially triggering a self-inflicted cell suicide mechanism in the fungus. mdpi.com Some research suggests a link between Hst 5-mediated oxidative stress and the activation of the high osmolarity glycerol (B35011) (HOG1) pathway in C. albicans. nih.govgrantome.com However, the precise role of ROS in Hst 5-mediated killing has been a subject of debate, with some studies suggesting that the observed increase in fluorescence, previously interpreted as ROS formation, might be due to the release of preformed ethidium (B1194527) from mitochondria rather than de novo ROS generation. portlandpress.com Despite this, other evidence supports ROS generation as a mechanism, noting that the presence of a ROS scavenger like L-cysteine can prevent both ROS production and cell killing. nih.gov Furthermore, Hst 5's ability to bind metals like copper and zinc, particularly through its histidine residues, may play a role in catalyzing ROS generation. oup.comresearchgate.netgrantome.com

Disruption of ATP Homeostasis and Non-Lytic Efflux Mechanisms

A key mechanism of this compound involves the disruption of ATP homeostasis in fungal cells, leading to a non-lytic efflux of intracellular ATP into the extracellular environment. mdpi.comasm.orgasm.orgmdpi.complos.orgresearchgate.netasm.orgasm.org This release of ATP is considered a significant factor in causing cell death. mdpi.commdpi.comasm.org The efflux of ATP occurs without causing membrane lysis, and the cells can remain metabolically active and maintain membrane potential for a period after ATP release begins. nih.govasm.orgasm.org The mechanism of this ATP efflux is thought to involve ion transporters. asm.orgresearchgate.net Reduction in intracellular ATP content and its subsequent efflux ultimately contribute to fungal cell death. mdpi.com The presence of ATP scavengers, such as apyrase, has been shown to reduce Hst 5-mediated killing, suggesting a direct involvement of released ATP in the cell death process. researchgate.netasm.org

Impact on Cell Cycle Progression and G1 Phase Arrest

This compound has been shown to interfere with the cell cycle progression of C. albicans, specifically inducing an arrest in the G1 phase. researchgate.netmdpi.comgrantome.comnih.govnih.govbiorxiv.org Studies have demonstrated that intracellular expression of Hst 5 in C. albicans leads to a reduction in cell volume and an increase in the percentage of unbudded cells, which are characteristic of G1 phase arrest. nih.govnih.gov Cells arrested in G1 following Hst 5 exposure exhibit greatly reduced levels of G1 cyclin transcripts, indicating that the arrest occurs before the onset of the Start regulatory point in the cell cycle. nih.govnih.gov This disruption of cell cycle control is closely coupled with the loss of intracellular ATP and the disruption of cell volume homeostasis. nih.gov

Regulation of Cellular Volume and Ion Balance (e.g., K+ efflux)

This compound treatment leads to disordered volume regulation and ionic imbalance in C. albicans cells. nih.govplos.orgnih.gov This includes the non-lytic efflux of intracellular ions, such as potassium (K+) and magnesium. mdpi.comasm.orgplos.orgasm.orgmdpi.com The release of potassium ions is considered a primary mechanism by which Hst 5 interferes with cellular metabolism and contributes to cell death. nih.govmdpi.com Cells treated with Hst 5 lose volume, and this volume reduction is concomitant with a loss in viability. nih.gov Pharmacological inhibitors of anion transporters have been shown to prevent both volume reduction and cell killing, suggesting that the volume loss is a direct result of ion efflux. nih.govnih.gov Transporters like Trk1 are documented to participate in the efflux of potassium ions, and cells lacking Trk1 transporters show increased resistance to Hst 5's fungicidal action. mdpi.comasm.org

Antibacterial Mechanisms of this compound

While this compound is well-known for its potent antifungal activity, research also indicates that it possesses antibacterial properties against certain bacterial pathogens. frontiersin.orgnih.gov

Direct Bactericidal Actions Against Specific Bacterial Pathogens

This compound has demonstrated direct bactericidal activity against a range of bacterial species, including some challenging multi-drug resistant pathogens. frontiersin.orgnih.govnih.govmdpi.com Studies have shown Hst 5 to be effective against members of the ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group known for their resistance to antibiotics. frontiersin.orgnih.govnih.govmdpi.com The level of killing can vary depending on the bacterial species and environmental conditions, such as ionic strength. frontiersin.orgnih.gov For instance, Hst 5 has shown strong activity against P. aeruginosa and E. cloacae at lower ionic strengths, while exhibiting killing against A. baumannii and S. aureus over a wider range of ionic strengths. frontiersin.orgnih.gov The mechanisms of killing can differ among bacterial species; for some like E. faecium and E. cloacae, killing requires Hst 5 internalization and is energy-dependent, whereas for others like P. aeruginosa and A. baumannii, rapid killing suggests membrane disruption. frontiersin.orgnih.gov S. aureus killing by Hst 5 has been described as both non-lytic and energy-independent. frontiersin.orgnih.gov

Here is a data table summarizing the bactericidal activity of this compound against selected ESKAPE pathogens:

| Pathogen | Hst 5 Concentration (µM) | Ionic Strength Condition | Killing after 1h (%) | Killing after 5h (%) | Mechanism Suggested |

| Enterococcus faecium | 30 | 10 mM NaPB | 18.1 ± 8.9 | 63.5 ± 3.5 | Internalization, Energy-dependent frontiersin.orgnih.gov |

| Staphylococcus aureus | 30 | 10 & 100 mM NaPB | 60-70 | - | Non-lytic, Energy-independent frontiersin.orgnih.gov |

| Klebsiella pneumoniae | 30 | 10 mM NaPB | No activity | No activity | - |

| Acinetobacter baumannii | 30 | 10 & 100 mM NaPB | 85-90 | - | Membrane disruption suggested frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | 30 | 10 mM NaPB | >99 | - | Membrane disruption suggested frontiersin.orgnih.gov |

| Enterobacter cloacae | 30 | 10 mM NaPB | 60-80 | - | Internalization, Energy-dependent frontiersin.orgnih.gov |

Note: Data compiled from source frontiersin.orgnih.govnih.gov. Killing percentages may vary based on experimental conditions and specific strains.

Modulation of Bacterial Adherence and Biofilm Formation

This compound also plays a role in modulating bacterial adherence and inhibiting biofilm formation. Studies have shown that Hst 5 can inhibit the growth of bacteria within biofilms and reduce biofilm metabolic activity. frontiersin.orgnih.govuj.edu.plscielo.br For example, Hst 5 has been shown to decrease the metabolic activity of C. albicans biofilms in a dose-dependent manner and reduce biofilm thickness. nih.govscielo.br While its primary focus has been on fungal biofilms, there is also evidence suggesting effects on bacterial biofilms. Hst 5 has been shown to inhibit the growth of Streptococcus mutans, a key bacterium in dental caries, and impact its ability to form biofilms in vitro. uj.edu.pl Furthermore, Hst 5 killed a percentage of P. aeruginosa and K. pneumoniae cells within biofilms, although its activity against S. aureus and A. baumannii biofilms was reduced compared to planktonic cells. frontiersin.orgnih.govnih.gov The ability of Hst 5 to interfere with bacterial adherence and biofilm formation highlights its broader role in innate immunity beyond just direct killing of planktonic cells.

Inhibition of Microbial Protease Activity

This compound has been shown to inhibit the activity of both host and bacterial proteolytic enzymes. asm.orgresearchgate.netnih.gov This inhibitory capacity is particularly relevant in the context of oral health, where bacterial proteases contribute to the pathogenesis of conditions like periodontitis. asm.orgresearchgate.net

Studies have demonstrated that this compound can inhibit the activity of gingipains, which are cysteine proteases produced by Porphyromonas gingivalis, a key bacterium implicated in periodontal disease. asm.orgnih.govnih.gov Kinetic analysis indicates that this compound acts as a competitive inhibitor of Arg-gingipain, affecting the Michaelis constant (Km). asm.orgnih.govnih.gov For Lys-gingipain, the inhibition appears to involve both competitive and noncompetitive processes, affecting both Km and maximum reaction velocity (Vmax). asm.orgnih.govnih.gov This suggests that this compound can bind to the active sites of these proteases, forming non-covalent complexes that impede their function. nih.gov

The C-terminal region of this compound appears to contain a functional domain responsible for this inhibitory activity against proteases like MMP-9. asm.orgnih.gov Peptides corresponding to the C-terminal part of this compound showed similar inhibitory activity to the full-length peptide against MMP-9, while peptides from other regions exhibited much lower activity. asm.orgnih.gov

This compound's ability to inhibit microbial proteases contributes to its role in maintaining oral homeostasis by counteracting enzymatic degradation that can damage host tissues and promote microbial virulence. asm.orgresearchgate.net

Differential Mechanisms Across Bacterial Species (e.g., membrane disruption vs. intracellular targets)

The mechanism of action of this compound can vary depending on the target bacterial species. While some studies initially suggested a membranolytic mechanism for this compound, more recent research highlights the importance of intracellular targets, particularly for its antifungal activity against C. albicans. plos.orgnih.gov However, against certain bacterial pathogens, membrane disruption appears to be a significant mechanism. frontiersin.orgnih.gov

For instance, studies on the interaction of this compound with ESKAPE pathogens (a group of bacteria known for their multidrug resistance) have revealed differential mechanisms. frontiersin.orgnih.gov Against Pseudomonas aeruginosa and Acinetobacter baumannii, the bactericidal activity of this compound is rapid, suggesting that membrane disruption is involved. frontiersin.orgnih.gov Live cell imaging has shown rapid and simultaneous uptake of labeled this compound and propidium iodide (a marker of membrane damage) in these bacteria, supporting a membrane-lytic mechanism. frontiersin.org Furthermore, pretreatment with an energy inhibitor did not reduce killing activity against P. aeruginosa, indicating an energy-independent process consistent with membrane disruption. frontiersin.org

In contrast, against Enterococcus faecium and Enterobacter cloacae, the killing activity of this compound requires internalization into the cell and is energy-dependent. frontiersin.orgnih.gov Intracellular localization of this compound correlates with cell death in these species, pointing towards intracellular targets rather than primary membrane lysis. frontiersin.org Pretreatment with an energy inhibitor reduced the killing activity against E. cloacae and E. faecium, further supporting an energy-dependent uptake and intracellular mechanism. frontiersin.org

Staphylococcus aureus killing by this compound has been described as both non-lytic and energy-independent, suggesting a mechanism that may involve intracellular targets without requiring active energy-dependent uptake in the same manner as observed for E. faecium and E. cloacae. nih.gov

These findings indicate that while this compound is a cationic peptide capable of interacting with negatively charged microbial membranes, the outcome of this interaction and the subsequent killing mechanism are species-specific. frontiersin.orgnih.govacs.org

Antiviral Properties and Mechanisms of this compound

While the antifungal and antibacterial properties of this compound are well-documented, research into its antiviral properties is less extensive, and the underlying mechanisms are not fully elucidated. nih.govthieme-connect.com

Some studies suggest that histatins, including this compound, may contribute to the antiviral function of saliva. thieme-connect.com Saliva contains a variety of components with known antiviral activities, and histatins are considered part of this defense system. thieme-connect.com

Early investigations into the antiviral properties of histatins explored their potential effects on viruses. nih.gov However, specific detailed mechanisms by which this compound exerts antiviral effects remain largely unknown and require further investigation. nih.govthieme-connect.com

One study investigating the anti-HIV-1 activity of this compound and its derivatives found that while this compound itself inhibited HIV-1 replication, a modified derivative designed for improved antifungal properties unexpectedly enhanced HIV-1 replication by promoting viral entry. nih.govasm.org This highlights the complexity of this compound's interactions with different pathogens and the need for further research to understand its specific antiviral mechanisms. nih.govasm.org

Although the precise mechanisms are still being explored, the presence of this compound in saliva and its broad-spectrum antimicrobial activities suggest a potential role in the innate defense against viral pathogens in the oral cavity. thieme-connect.com

Iv. Structural Determinants and Functional Motifs of Histatin 5

Primary Sequence Analysis and Relationship to Proteolytic Fragments

Histatin-5 is a 24-amino acid peptide with the sequence DSHAKRHHGYKRKFHEKHHSHRGY. It is a proteolytic fragment primarily derived from the larger histatin 3 protein, which is encoded by the HIS2 gene mdpi.comnih.govcapes.gov.br. While histatin 1 and histatin 3 are considered full-length proteins, histatin 5 and other smaller histatins (4, 6-12) are generated through proteolytic cleavage in the salivary glands or upon secretion into the oral cavity by salivary or microbial proteases mdpi.comnih.govmdpi.comacs.org. This proteolytic processing is significant as it influences the final concentration and activity of histatin 5 in saliva mdpi.comnih.govmdpi.com. Studies suggest that specific cleavage sites within histatin 3 lead to the generation of these fragments, with Arg-25 potentially being an initial cleavage site for histatin 3, leading to histatin 6 and other fragments capes.gov.br. Subsequent exoprotease action may then produce histatin 5 capes.gov.br. The presence of certain sequences like KRKF (residues 11–14) and AKR (residues 4–6) are also suggested as potential cleavage sites capes.gov.br.

Secondary Structure Conformations and Environmental Influences

In aqueous solutions, this compound is largely considered to be an intrinsically disordered protein, lacking a stable, well-defined three-dimensional structure nih.govmdpi.comresearchgate.net. Instead, it exists as a heterogeneous ensemble of conformations semanticscholar.org. However, its conformation is significantly influenced by the surrounding environment. In non-aqueous or membrane-mimetic solutions, such as trifluoroethanol or dimethyl sulfoxide (B87167) (DMSO)-water mixtures, this compound adopts a more ordered structure, specifically assuming α-helical conformations nih.govmdpi.com. This suggests that this compound likely adopts a helical conformation when interacting with hydrophobic environments, such as microbial cell membranes mdpi.com. While helical structures are typically stabilized by hydrogen bonding and salt bridges in aqueous solutions, this has not been observed for this compound mdpi.com.

Delineation of Minimal Functional Domains for Antimicrobial Activity

Research has focused on identifying the specific regions within the this compound sequence that are essential for its antimicrobial activity. Domain-based analyses of the complete 24-amino acid peptide have indicated that a minimum of 12 residues at the C-terminus are required for fungicidal activity against fungal cells nih.gov. This region is often referred to as the "functional domain" nih.govnih.gov. Studies have shown that increasing the length of this C-terminal fragment from 12 to 16 residues proportionally increases fungicidal activity nih.gov. Mutational analyses have further pinpointed specific residues within this functional domain as being important for the peptide's action, including Lys13, Arg12, and Glu16 nih.govnih.gov. Smaller peptides based on the functional domain, some as short as 8, 7, or 6 amino acids, have demonstrated potent antifungal action against C. albicans, including fluconazole-resistant strains, and have shown reduced proteolytic degradation compared to the full-length peptide mdpi.comresearchgate.net. P113, a 12-amino acid fragment of histatin 5, has also shown potent activity against various Candida strains mdpi.commdpi.com.

Metal Ion Binding Properties and Their Functional Implications

This compound possesses a notable ability to bind various metal ions present in saliva, which significantly impacts its structure and function mdpi.commdpi.comasm.orgnih.gov. The presence of multiple histidine residues, along with aspartic and glutamic acid, contributes to its metal-chelating capabilities mdpi.comnih.gov.

Characterization of Copper and Zinc Binding Motifs (ATCUN, HEXXH)

This compound contains distinct motifs responsible for binding specific metal ions. An amino-terminal copper and nickel binding (ATCUN) motif, encompassing the first three N-terminal amino acids (Asp-Ser-His), is responsible for binding copper and nickel mdpi.commdpi.comasm.orgnih.govmdpi.comnih.govcapes.gov.br. Additionally, a HEXXH motif, characteristic of some metalloproteases and present towards the C-terminus (specifically involving His-15), serves as a binding site for zinc mdpi.commdpi.comasm.orgnih.govmdpi.comnih.govcapes.gov.br. Nuclear magnetic resonance (NMR) studies have confirmed that zinc binding involves His-15 within the HEXXH motif, while copper binding occurs within the N-terminal D-S-H, ATCUN motif nih.govcapes.gov.br. Stoichiometric analyses suggest at least one high-affinity binding site for both zinc and copper, with additional lower-affinity interactions nih.gov.

Impact of Metal Binding on this compound Conformation and Oligomerization

Metal binding can influence the conformational state of this compound. While binding to copper, zinc, or nickel did not stabilize the α-helical structure of histatin 5 in some studies, zinc binding has been shown to stabilize histatin 5 in bioactive conformations and promote dimerization and aggregation under certain conditions asm.orgmdpi.combiorxiv.orgbiorxiv.org. Studies using techniques like small angle X-ray scattering (SAXS) and NMR spectroscopy have confirmed that histatin 5 forms dynamic oligomers in the presence of Zn²⁺, a process dependent on the interaction between zinc ions and histidine-rich binding motifs semanticscholar.org. Copper addition has also been shown to shift histidine UVRR bands, indicating metal coordination researchgate.net. The binding of metal ions can lead to stable conformational complexes, potentially altering interactions with other macromolecules mdpi.com.

Metal-Mediated Modulation of Antimicrobial Efficacy and Cellular Interactions

The binding of metal ions to this compound has significant implications for its antimicrobial efficacy and interactions with target cells. Copper binding, in particular, provides insights into potential candidacidal mechanisms. A high level of hydrogen peroxide production has been observed in solutions containing histatin 5 and copper in the presence of a reductant, suggesting the generation of reactive oxygen species (ROS) by a copper-histatin 5 complex mdpi.comasm.org. Copper binding is considered a necessary prerequisite for the oxidative activity of histatin 5, leading to increased intracellular ROS levels after cellular uptake mdpi.com. Studies suggest that this compound interacts with cellular copper to promote antifungal activity by facilitating copper hyperaccumulation in C. albicans cells oup.comresearchgate.net. Copper binding may also enhance histatin 5 stability by protecting it from degradation by fungal proteases researchgate.net.

Zinc binding has also been shown to have functional consequences. Zinc binding allows histatin 5 to catalyze the fusion of lipid vesicles asm.orgmdpi.com. The histatin 5-zinc complex can influence antibacterial activity, induce the fusion of negatively charged vesicles, hydrolyze nucleic acids, and increase surface adsorption capabilities mdpi.com. While some reports suggest an increase in bactericidal activity for zinc-bound histatin 5, other studies indicate that zinc binding can inhibit the cellular uptake and antifungal activity of this compound in C. albicans asm.orgbiorxiv.orgbiorxiv.org.

In contrast to copper and zinc, iron binding has been shown to significantly reduce the candidacidal ability of histatin 5 mdpi.comnih.govnih.gov. Increasing iron concentrations are inversely proportional to histatin 5 killing activity nih.gov. This decrease in killing is likely due to reduced binding of the iron-histatin 5 complex to C. albicans cells nih.gov. Interestingly, iron binding also made histatin 5 completely resistant to trypsin digestion, while zinc binding had limited effects on protease susceptibility nih.gov. Calcium ions have also been shown to inhibit the antifungal activity of histatin 5 at physiological concentrations, potentially by inhibiting the binding between histatin 5 and C. albicans cells mdpi.comnih.gov.

V. Factors Influencing Histatin 5 Bioactivity and Regulation

Proteolytic Susceptibility in Biological Fluids

Despite this susceptibility, some research suggests that the initial stages of Histatin-5 proteolysis may not completely eliminate its antifungal properties, indicating that oral fluid-mediated degradation could be an intrinsic biological characteristic of saliva. mdpi.com However, the limited activity observed in whole saliva compared to in vitro settings underscores the impact of this degradation. mdpi.comasm.org Strategies to improve this compound stability, such as modifications to its amino acid sequence or the development of analogs, have shown promise in minimizing degradation and preserving antifungal action in saliva. mdpi.com

Role of the Salivary Microenvironment in Modulating this compound Function

The salivary microenvironment plays a crucial role in modulating the function of this compound. Factors within saliva, such as other proteins, metals, salts, and proteases, can reduce its antifungal activity. mdpi.com The high ionic strength of saliva, for instance, can interfere with the electrostatic binding of cationic peptides like this compound to the surface of microorganisms, potentially hindering its internalization and killing activity. acs.org

Metal ions, particularly copper and zinc, can interact with this compound. This compound can bind copper in different oxidation states, and supplemental copper has been shown to enhance its fungicidal activity against C. albicans in vitro. oup.com This suggests that interactions with intracellular copper may increase this compound's fungicidal effect. oup.com this compound is also described as a zinc(II)-binding metallopeptide. acs.org While some studies indicate that this compound's activity against certain pathogens might be zinc-dependent, research on its effects on streptococci under salivary conditions did not show a dependence on zinc, and this compound did not kill these bacteria. acs.org

The pH of the oral cavity, which can range within the resting pH of saliva, can also influence the cationic charge of this compound and potentially affect its uptake by microorganisms. plos.org

Furthermore, this compound has been shown to inhibit both host-secreted and bacterial-secreted proteases present in the oral cavity, which are associated with oral diseases like periodontitis. researchgate.netnih.gov This inhibitory activity against enzymes such as arginine-specific and lysine-specific gingipains produced by Porphyromonas gingivalis, as well as matrix metalloproteinases (MMP-2 and MMP-9), suggests an additional protective role for this compound within the salivary microenvironment. nih.govresearchgate.netnih.gov

Host Physiological and Pathological Conditions Affecting this compound Production

Host physiological and pathological conditions can influence the production and levels of salivary this compound, thereby impacting oral health and susceptibility to infections.

Gene Expression and Transcriptional Regulation of Histatin-Encoding Genes

The histatin protein family is encoded by at least two loci, HIS1 and HIS2. nih.gov Histatin-1 is primarily a product of HIS1 alleles, while Histatin-3 is a primary product of HIS2 alleles. nih.gov this compound is subsequently derived from Histatin-3 through proteolysis. mdpi.comnih.gov The transcription of histatin-encoding genes can be influenced by various factors. While specific details on the transcriptional regulation of the genes directly encoding this compound (as it's a fragment) are linked to the regulation of HIS2, the broader context of histatin gene expression is relevant. Studies have explored transcription factor binding sites at the promoter regions of histatin genes like HTN1 (encoding Histatin-1), providing insights into potential regulatory mechanisms. maayanlab.cloud

Effects of Systemic Infections on Salivary this compound Levels

Systemic infections can impact salivary gland function and, consequently, the production and secretion of this compound. For example, SARS-CoV-2 infection has been shown to replicate in salivary gland acinar cells, where histatins are produced. plos.orgplos.org Comparative transcriptional analysis of SARS-CoV-2 infected salivary gland tissue demonstrated a significant downregulation in the expression of histatin genes. plos.org Clinical studies have revealed significantly reduced this compound levels in the saliva of individuals with COVID-19 compared to healthy controls. plos.orgplos.org This decrease in this compound was concomitant with an enhanced prevalence of C. albicans in these patients. plos.orgplos.org While the decrease in this compound levels during mild to moderate COVID-19 may be reversible, severe cases might lead to irreparable damage to salivary gland function, potentially predisposing individuals to oral candidiasis as part of long COVID syndrome. plos.org

Correlations with Oral Microbiome Composition and Pathogen Colonization

Salivary this compound plays a crucial role in maintaining the balance of the oral microbiome by suppressing the growth of certain microbes, particularly C. albicans. acs.orgplos.orgplos.org Changes in this compound levels can correlate with alterations in the oral microbial composition and the colonization of opportunistic pathogens.

High levels of this compound have been observed in the saliva of patients with periodontal and oral fungal infections, suggesting a physiological response to these conditions. mdpi.com However, there is no complete consensus on whether histatin levels in saliva directly correlate with infection levels in the oral cavity across all conditions. acs.org Studies comparing individuals with and without dental caries have shown conflicting results regarding salivary histatin levels. acs.org Similarly, while there is no clear correlation between histatin levels and the prevalence of oral C. albicans in healthy individuals, high histatin levels do correlate with a high prevalence of oral candidiasis in immunocompromised patients. acs.orgnih.gov

Decreased this compound levels in saliva have been associated with increased oral Candida concentrations in certain populations, such as elderly patients with Down syndrome and immunocompromised individuals like those with HIV. nih.govfrontiersin.org This suggests that a deficiency in this compound may contribute to increased susceptibility to oral candidiasis in these groups. nih.gov

This compound exhibits selective antimicrobial activity. While it is potent against C. albicans and shows activity against some ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), it has been found to be largely ineffective against oral commensal bacteria and certain oral streptococcal species under conditions characteristic of saliva. acs.orgfrontiersin.org This selective activity may contribute to shaping the microbial composition in the healthy oral cavity by inhibiting certain pathogens while not significantly impacting beneficial or commensal bacteria. acs.org

Data Table: Salivary this compound Levels and Candida Colonization in COVID-19 Patients plos.orgplos.org

| Cohort | Average Salivary this compound (µg/ml) | Percentage of Patients Positive for C. albicans |

| Healthy Controls | 21.3 | 0% |

| COVID-19 Patients | 18.4 | 47% |

Vi. Rational Design and Engineering of Histatin 5 Analogs

Strategies for Peptide Synthesis and Chemical Modification

Solid phase peptide synthesis (SPPS), pioneered by Merrifield, is a fundamental technique for the creation and modification of bioactive peptides like Histatin-5. mdpi.comnih.gov This approach allows for the controlled stepwise addition of amino acids to a solid support, facilitating the synthesis of peptides with defined sequences. SPPS strategies are continuously advancing, enabling modifications to the amino acid chain, including changes in length by decreasing or increasing the number of residues. mdpi.com

Chemical modifications are widely employed to alter the properties of this compound. These include amino acid substitutions at specific positions within the sequence to influence factors like charge, hydrophobicity, or susceptibility to proteases. mdpi.comnih.govasm.orgnih.govnih.govnih.gov For instance, modifications involving the replacement of histidine, lysine (B10760008), or arginine residues are common due to their importance in this compound's cationic nature and interaction with microbial membranes. nih.govnih.govnih.govresearchgate.net C-terminal amidation is another modification that can increase the net positive charge and alter the helicity of the peptide, potentially enhancing its antimicrobial activity. nih.govnih.govasm.org

Development of Proteolytically Stable this compound Derivatives

A major challenge for the therapeutic application of this compound is its rapid degradation by proteolytic enzymes present in human saliva and secreted by C. albicans, specifically secreted aspartic proteases (Saps). mdpi.comnih.govnih.govasm.orgmdpi.comnih.gov This degradation reduces or inactivates its antifungal activity in vivo. mdpi.commdpi.com

Strategies to develop proteolytically stable this compound derivatives primarily involve modifying the peptide sequence to reduce cleavage by these enzymes. Studies have shown that Saps often cleave this compound at lysine residues. nih.govnih.govresearchgate.net Therefore, substituting lysine residues with other amino acids, such as arginine or leucine, has been explored to enhance resistance to Sap-mediated degradation. nih.govnih.govnih.govresearchgate.net For example, substitution of K17 with arginine (K17R) has been shown to confer increased resistance to proteolysis by Saps. researchgate.netnih.govnih.gov Shortening the peptide sequence to remove cleavage sites while retaining the active domain is another approach to improve stability. mdpi.comnih.govthno.org

Enhancement of Antimicrobial Potency Through Sequence Optimization

Beyond improving stability, sequence optimization is also aimed at enhancing the intrinsic antimicrobial potency of this compound. This involves identifying key residues or regions responsible for antifungal activity and modifying them to increase efficacy. mdpi.comnih.govnih.govnih.govnih.govasm.org

The C-terminal region of this compound (residues 11-24), known as dh-5, has been identified as a functional domain critical for fungicidal activity. nih.gov Further studies led to the identification of P-113, a 12-amino-acid fragment (residues 4-15 or 4-16) derived from this compound, as the smallest fragment retaining potent anticandidal activity comparable to the parent peptide. nih.govnih.govasm.orgthno.org

Amino acid substitutions within the this compound sequence can also boost antifungal activity. For instance, the K11R substitution has been shown to enhance the antifungal activity of this compound. nih.govnih.gov Modifications at the E16 site have also led to enhanced antifungal activity. nih.gov Amidation of the C-terminus of fragments like P-113 has been reported to approximately double its anticandidal activity. nih.govasm.org Multisite-substituted this compound analogues, such as dhvar1 and dhvar2, designed to increase helical structure and hydrophobicity, have displayed increased fungicidal activity, although sometimes with increased membranolytic activity. asm.org

Conjugation and Hybrid Peptide Approaches for Multifunctional Properties

Conjugation and the creation of hybrid peptides represent strategies to impart multifunctional properties to this compound or its derivatives. Conjugation involves covalently linking this compound or its fragments to other molecules. This can be done to enhance activity, improve targeting, or add new functions. For example, this compound fragments conjugated with spermidine (B129725) have shown significantly higher candidacidal activity and improved efficacy in topical applications. asm.orgscienceopen.com Conjugation with a titanium-binding peptide has been explored to prevent bacterial adherence on titanium implants. mdpi.com

Hybrid peptides are created by combining sequences from different antimicrobial peptides or functional domains. This approach aims to leverage the desirable properties of each component to create a peptide with enhanced or novel activities. While the provided search results mention hybrid peptides in the broader context of antimicrobial peptide design nih.govacs.org, specific examples of this compound hybrid peptides designed for multifunctional properties, beyond those implied by conjugation, would require further detailed literature. However, the principle involves joining segments of this compound with other peptides to achieve combined effects, such as broader spectrum activity or improved interaction with specific targets.

Structure-Activity Relationship Studies of Modified this compound Variants

Understanding the relationship between the structure of this compound and its biological activity is crucial for rational design of improved variants. Structure-activity relationship (SAR) studies investigate how changes in the amino acid sequence, conformation, charge, and hydrophobicity affect the peptide's function and stability. researchgate.netnih.govscienceopen.comnih.govnih.govclinisciences.com

This compound is a cationic amphipathic peptide, and these characteristics are fundamental to its interaction with the negatively charged microbial cell membrane. nih.govnih.gov Studies have shown that while this compound exists in a linear state in the oral cavity, it can acquire an alpha-helical conformation in the hydrophobic environment of the Candida cell membrane, which is important for its activity. nih.gov However, helical conformation is not always directly correlated with antifungal activity, as some variants with reduced helical potential still show comparable activity. nih.gov

The positive charge, primarily contributed by lysine, arginine, and histidine residues, is essential for the initial electrostatic interaction with the microbial surface. nih.govnih.govnih.gov SAR studies using amino acid substitutions, such as alanine (B10760859) scanning mutagenesis, help pinpoint the importance of specific residues for antifungal activity and proteolytic stability. nih.govnih.govnih.gov For instance, studies have highlighted the significance of histidine residues for candidacidal activity nih.gov and the role of lysine residues as targets for proteolytic cleavage by Saps. nih.govnih.govresearchgate.net The location and type of charge modifications significantly impact both antifungal activity and proteolytic stability. nih.gov

Detailed research findings from SAR studies provide valuable data for guiding the design of improved this compound analogs. For example, minimum inhibitory concentration (MIC) values are commonly used to quantify the antifungal potency of modified peptides compared to the parent this compound. researchgate.netnih.govasm.org Stability assays measure the degradation of variants in the presence of relevant proteases or biological fluids like saliva. asm.orgnih.govresearchgate.net

Table 1: Antifungal Activity of this compound and Selected Variants

| Peptide Variant | Modification/Description | MIC50 against C. albicans (µM) | Reference |

| This compound | Parent peptide | 100 | nih.gov |

| K11R | Lysine at position 11 substituted with Arginine | 25 | nih.gov |

| K17R | Lysine at position 17 substituted with Arginine | Similar to this compound | nih.gov |

| K11R-K17R | Double substitution | Maintained enhanced activity of K11R | nih.gov |

| P-113 | Fragment (residues 4-15 or 4-16) | Comparable to this compound | asm.org |

| P-113 Amidated | P-113 with C-terminal amidation | ~2x more active than P-113 | nih.govasm.org |

Note: MIC values can vary depending on the specific assay conditions and C. albicans strain used.

These studies collectively demonstrate that targeted modifications based on SAR can lead to the development of this compound analogs with improved therapeutic profiles, addressing the limitations of the native peptide.

Vii. Methodological Approaches in Histatin 5 Research

In Vitro and Ex Vivo Models for Antimicrobial and Biological Activity Assessment

The primary method for evaluating the antimicrobial efficacy of Histatin-5 involves in vitro killing assays. These assays typically expose a standardized suspension of microorganisms to varying concentrations of the peptide, and the viability of the microbes is assessed over time. A common approach is the colony-forming unit (CFU) assay, where surviving cells are plated on growth media, and the resulting colonies are counted to determine the percentage of killing.

Against Candida albicans : Numerous studies have utilized in vitro assays to demonstrate the potent, concentration-dependent killing of C. albicans by this compound. nih.gov For instance, a concentration of 5 µg/ml of purified this compound can result in 90% killing of C. albicans. nih.gov These assays have been crucial in establishing this compound as the most active candidacidal member of the histatin family. nih.gov The susceptibility of both the yeast and hyphal forms of Candida has been confirmed through these models. nih.gov

Against Bacteria : The bactericidal effects of this compound have been tested against a range of bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). frontiersin.org Killing assays have shown significant activity against S. aureus and A. baumannii, with the effectiveness being influenced by buffer conditions such as ionic strength. frontiersin.orgacs.org For example, against several streptococcal species, this compound showed no killing activity under in vitro conditions mimicking human saliva. acs.org

Biofilm Models : To better represent the chronic nature of some infections, the activity of this compound has been evaluated against microbial biofilms. Assays have shown that this compound can effectively kill a significant percentage of P. aeruginosa biofilm cells, although its activity against biofilms of other bacteria like S. aureus may be reduced. frontiersin.org

Ex vivo models provide a bridge between in vitro experiments and in vivo conditions. One such model utilizes murine oral mucosa to study the protective effects of this compound against C. albicans infection, demonstrating its ability to cause ion flux-induced cell death in a tissue context.

| Organism | Model Type | Key Findings | Reference |

|---|---|---|---|

| Candida albicans | In Vitro Killing Assay | Concentration-dependent killing; 5 µg/ml leads to 90% killing. | nih.gov |

| ESKAPE Pathogens | In Vitro Killing Assay | Activity against S. aureus, A. baumannii, P. aeruginosa, E. cloacae, E. faecium. Activity is buffer-dependent. | frontiersin.org |

| Oral Streptococci | In Vitro Killing Assay (Saliva-like conditions) | No significant killing activity observed. | acs.org |

| P. aeruginosa Biofilm | In Vitro Biofilm Model | Killed 60% of biofilm cells. | frontiersin.org |

| C. albicans | Ex Vivo Murine Oral Mucosa | Causes ion flux-induced cell death in a tissue model. |

Advanced Spectroscopic and Biophysical Techniques for Structural Characterization

Understanding the structure of this compound is critical to deciphering its function. Advanced spectroscopic and biophysical techniques have revealed that this compound is an intrinsically disordered peptide, adopting different conformations depending on its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies have been fundamental in characterizing the structure of this compound. In aqueous solutions at physiological pH, this compound does not have a defined secondary structure and exists as a random coil. cdnsciencepub.comcdnsciencepub.comkisti.re.kr However, in membrane-mimetic environments, such as aqueous trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), it adopts a more helical conformation. cdnsciencepub.comcdnsciencepub.com Two-dimensional proton NMR spectroscopy has also been used to show that metal ion binding stabilizes this helical conformation. researchgate.net

Circular Dichroism (CD) Spectroscopy : CD analysis corroborates NMR findings, showing no secondary structure in aqueous buffer but an increasing helical content in the presence of TFE. cdnsciencepub.comcdnsciencepub.com CD spectroscopy has also been employed to demonstrate conformational changes upon the binding of metal ions like Zn(II), which can stabilize the α-helical structure, particularly in the presence of negatively charged vesicles. researchgate.netresearchgate.net

Mass Spectrometry : Mass spectrometry techniques, including capillary electrophoresis-mass spectrometry (CEMS), are used to analyze the proteolytic fragments of this compound, helping to identify cleavage sites targeted by microbial enzymes. nih.gov These studies are crucial for designing more stable peptide variants.

| Technique | Environment | Observed Structure/Conformation | Reference |

|---|---|---|---|

| NMR Spectroscopy | Aqueous Solution (H₂O) | Random coil, no defined structure. | cdnsciencepub.comcdnsciencepub.com |

| NMR Spectroscopy | Nonaqueous Solution (DMSO, TFE) | Adopts a more helical conformation. | cdnsciencepub.comcdnsciencepub.com |

| Circular Dichroism (CD) | Aqueous Solution (H₂O) | No secondary structure. | cdnsciencepub.comcdnsciencepub.com |

| Circular Dichroism (CD) | Trifluoroethanol (TFE) | Increasing helical content. | cdnsciencepub.comcdnsciencepub.com |

| Circular Dichroism (CD) | Negatively charged vesicles + Zn(II) | Stabilized α-helical structure. | researchgate.net |

Cellular and Molecular Imaging for Localization and Interaction Studies

Visualizing the journey of this compound from the extracellular space to its intracellular targets has been made possible by advanced imaging techniques. These methods often utilize fluorescently labeled this compound analogues.

Confocal Microscopy : Time-lapse confocal microscopy is a powerful tool to track the binding and internalization of this compound in real-time. frontiersin.org Studies using FITC-conjugated this compound have shown that the peptide rapidly binds to the surface of C. albicans and is subsequently internalized. nih.gov The intracellular localization can be concentration-dependent, with lower concentrations leading to vacuolar localization and higher concentrations resulting in cytoplasmic distribution. nih.gov In bacteria like E. faecium, confocal imaging has revealed that internalization is a prerequisite for its killing activity. frontiersin.org Furthermore, confocal microscopy has been used to demonstrate a direct, reversible interaction between this compound and intracellular copper by observing Cu-induced quenching of a fluorescent this compound analogue. nih.govoup.comnih.gov

X-ray Fluorescence Microscopy (XRF) : This high-resolution technique provides evidence for intracellular interactions by mapping the elemental distribution within a cell. XRF imaging has revealed that this compound treatment alters the distribution of copper within C. albicans cells, causing the metal to localize in specific areas and increasing the total cell-associated copper content. nih.govoup.com

Flow Cytometry : This technique has been used to sort cell populations based on the intracellular localization of fluorescently labeled this compound (e.g., vacuolar vs. cytoplasmic), allowing for further analysis of each subpopulation to understand the consequences of different localization patterns. nih.gov

Omics Technologies for Comprehensive Biological Pathway Analysis

While dedicated large-scale "omics" studies on this compound are not extensively detailed in the provided context, existing research points to the use of methodologies that fall under this umbrella. Gene expression analysis, a component of transcriptomics, has been employed to understand the broader cellular response of C. albicans to this compound treatment. For instance, studies have found that this compound treatment leads to altered expression levels in a large number of C. albicans genes, particularly those involved in iron uptake. nih.gov This suggests that the peptide can induce significant changes in fungal gene regulation and metabolic pathways, a finding that opens the door for more comprehensive transcriptomic and proteomic analyses to map the full spectrum of cellular pathways affected by this compound.

Genetic Manipulation and Mutagenesis for Functional Dissection

Site-directed mutagenesis has been an indispensable tool for dissecting the functional components of the this compound peptide. By systematically altering the amino acid sequence, researchers can identify key residues and domains responsible for its antimicrobial activity.

Identifying the Functional Domain : Early domain-based analyses and mutagenesis studies identified that the candidacidal activity is concentrated in the C-terminal region of the peptide. nih.govnih.gov Specifically, a fragment containing residues 11-24 is considered the functional domain. nih.gov

Pinpointing Critical Residues : Site-directed mutagenesis has been used to create recombinant this compound variants to probe the role of specific amino acids. nih.gov These studies have highlighted the importance of certain residues for candidacidal activity. For example, mutational analyses have identified Lysine-13, Arginine-12, and Glutamic acid-16 as important for its action. nih.govnih.gov Furthermore, experiments substituting histidine residues revealed that they are essential for the peptide's killing ability at physiological concentrations. nih.gov Conversely, substitutions of acidic (glutamic acid) and basic (lysine, arginine) amino acids within the functional domain significantly diminished its candidacidal activity. nih.gov

Improving Proteolytic Stability : Genetic modification has also been explored to enhance the therapeutic potential of this compound. By substituting residues known to be cleavage sites for microbial proteases (like secreted aspartic proteases from C. albicans), researchers aim to create variants with improved stability and sustained antifungal activity. nih.gov

Biochemical Assays for Elucidating Specific Mechanisms

A wide array of biochemical assays has been employed to unravel the specific molecular mechanisms underlying this compound's activity against microbial cells.

ATP Efflux Assays : A hallmark of this compound's effect on C. albicans is the induction of non-lytic ATP efflux. nih.gov Assays measuring extracellular ATP levels after peptide exposure have been critical in demonstrating that this compound disrupts cellular energy homeostasis without causing wholesale membrane lysis. nih.govmaynoothuniversity.ie This ATP loss is considered a key event leading to cell death. mdpi.com

Reactive Oxygen Species (ROS) Production : The role of oxidative stress in this compound-mediated killing has been investigated using fluorescent probes like dihydroethidium, which detects ROS. Some studies have shown that this compound induces ROS formation in both whole C. albicans cells and isolated mitochondria, and that this ROS production is highly correlated with cell death. mdpi.comnih.govresearchgate.net However, other research has contested this, suggesting ROS does not play a primary role in the killing mechanism. nih.gov This area remains a subject of investigation.

Protease Inhibition Assays : Beyond its direct antimicrobial effects, this compound has been shown to inhibit certain proteases. Using biotinylated gelatin as a substrate, assays have demonstrated that this compound can inhibit host matrix metalloproteinases (MMP-2 and MMP-9). nih.govresearchgate.net It also inhibits bacterial proteases, such as Arg- and Lys-specific gingipains from Porphyromonas gingivalis, with kinetic analyses revealing it acts as a competitive inhibitor for Arg-gingipain. nih.gov

Viii. Emerging Research Themes and Future Perspectives on Histatin 5

Elucidating the Complex Interplay of Histatin-5 in Host-Microbe Interactions

Research continues to unravel the intricate dynamics of this compound within the complex ecosystem of the oral cavity, focusing on its interactions with both commensal and pathogenic microorganisms. As a crucial element of the host innate immune defense, this compound exhibits antimicrobial activity against a range of microbes, including the opportunistic fungus Candida albicans and certain bacterial species. nih.govmdpi.comnih.govmdpi.comlifescienceproduction.co.uk

The interplay is far from a simple one-sided attack. Microbes have developed sophisticated strategies to counter the effects of this compound. For instance, C. albicans, a primary target of this compound's antifungal action, can internalize the peptide but also possesses mechanisms to reduce its intracellular concentration. This includes the action of efflux pumps, such as Flu1, which can transport this compound out of the fungal cell. frontiersin.org Furthermore, C. albicans can enzymatically degrade this compound through the activity of proteases like Sap9. frontiersin.org Understanding these microbial evasion strategies is crucial for developing more effective therapeutic approaches based on this compound.

The interaction of this compound with metal ions present in saliva is another layer of complexity in its host-microbe interactions. These interactions can significantly influence the peptide's structure and biological activity, thereby modulating its effects on microbial growth and survival. frontiersin.orgmdpi.comresearchgate.net

Exploring this compound's Role in Nutritional Immunity and Metal Homeostasis

Recent research highlights this compound's significant role in salivary metal homeostasis, particularly concerning copper. Studies indicate that this compound binds tightly to copper and influences its availability in the oral environment. biorxiv.orgresearchgate.net This suggests that this compound may act as a copper buffer in saliva, potentially mitigating the negative impacts of copper exposure (e.g., from dietary sources) on oral microbes and contributing to microbial homeostasis. biorxiv.orgresearchgate.net

Bio-Inspired Design of Advanced Antimicrobial and Regenerative Biomaterials

The inherent properties of this compound, including its antimicrobial activity and its role in wound healing and tissue regeneration, make it an attractive molecule for the development of bio-inspired biomaterials. mdpi.comnih.govresearchgate.net